![molecular formula C20H35NO11 B12308937 1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12308937.png)
1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,4-Dihidroxi-6-(hidroximetil)-5-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxan-2-il]-4-(2-metilpropil)pirrolidin-2-ona es un complejo compuesto orgánico caracterizado por múltiples grupos hidroxilo y un anillo de pirrolidinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[3,4-Dihidroxi-6-(hidroximetil)-5-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxan-2-il]-4-(2-metilpropil)pirrolidin-2-ona generalmente involucra reacciones orgánicas de múltiples pasos. Estos pasos pueden incluir:
Protección y desprotección de grupos hidroxilo: Para controlar la reactividad de los grupos hidroxilo, los grupos protectores se utilizan a menudo durante la síntesis.
Formación del anillo de pirrolidinona: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Reacciones de glicosilación: La unión de unidades de azúcar a la estructura principal es un paso clave en la síntesis.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos a menudo involucran:
Optimización de las condiciones de reacción: Para maximizar el rendimiento y la pureza, las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se optimizan cuidadosamente.
Procesos de ampliación de escala: Técnicas como la química de flujo continuo se pueden emplear para ampliar la producción desde el laboratorio hasta la escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[3,4-Dihidroxi-6-(hidroximetil)-5-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxan-2-il]-4-(2-metilpropil)pirrolidin-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo de nuevo a grupos hidroxilo.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Catalizadores: Como paladio sobre carbono para reacciones de hidrogenación.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de grupos hidroxilo puede producir aldehídos o cetonas, mientras que la reducción de grupos carbonilo puede regenerar los grupos hidroxilo originales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En biología, la estructura del compuesto sugiere posibles aplicaciones en el estudio de las interacciones carbohidrato-proteína. Puede servir como un compuesto modelo para comprender el comportamiento de las moléculas glicosiladas en sistemas biológicos.
Medicina
En medicina, la posible bioactividad del compuesto podría explorarse para aplicaciones terapéuticas. Sus características estructurales pueden permitirle interactuar con objetivos biológicos específicos, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como precursor para la síntesis de productos químicos especializados.
Mecanismo De Acción
El mecanismo por el cual 1-[3,4-Dihidroxi-6-(hidroximetil)-5-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxan-2-il]-4-(2-metilpropil)pirrolidin-2-ona ejerce sus efectos depende de sus interacciones específicas con los objetivos moleculares. Estas interacciones pueden involucrar:
Unión a enzimas o receptores: La estructura del compuesto puede permitirle unirse a enzimas o receptores específicos, modulando su actividad.
Modulación de la vía: Al interactuar con moléculas clave en las vías biológicas, el compuesto puede influir en procesos celulares como la transducción de señales o el metabolismo.
Comparación Con Compuestos Similares
Compuestos similares
1-[3,4-Dihidroxi-6-(hidroximetil)oxan-2-il]-4-(2-metilpropil)pirrolidin-2-ona: Un análogo más simple que carece de la unidad de azúcar adicional.
1-[3,4,5-Trihidroxi-6-(hidroximetil)oxan-2-il]-4-(2-metilpropil)pirrolidin-2-ona: Otro análogo con una unidad de azúcar diferente.
Singularidad
La singularidad de 1-[3,4-Dihidroxi-6-(hidroximetil)-5-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxan-2-il]-4-(2-metilpropil)pirrolidin-2-ona radica en su compleja estructura, que combina múltiples grupos hidroxilo y un anillo de pirrolidinona con una unidad glicosilada
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMCHXCKWARJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
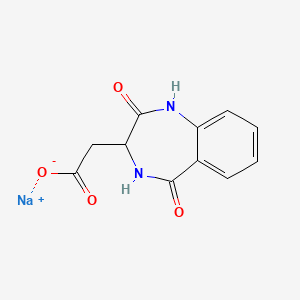

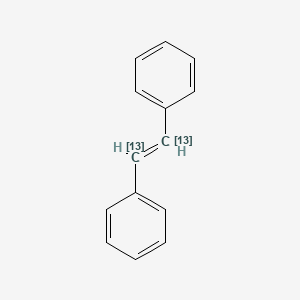

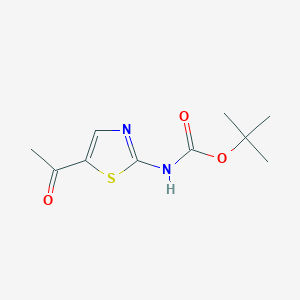
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)
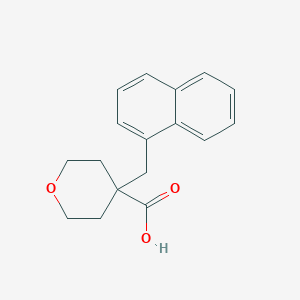
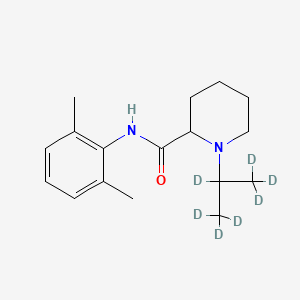

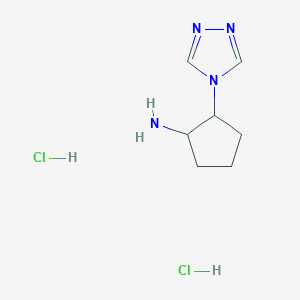
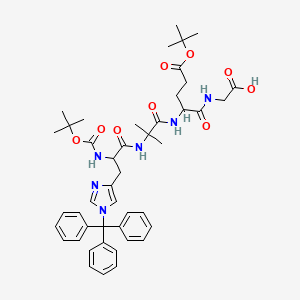
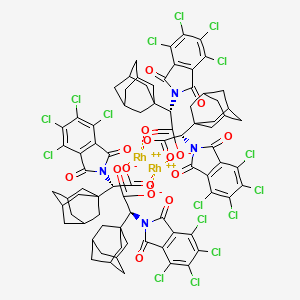
![2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B12308926.png)
